molecular formula C4H5N3O B1315440 1-methyl-1H-1,2,4-triazole-5-carbaldehyde CAS No. 99651-37-3

1-methyl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No. B1315440
CAS RN: 99651-37-3
M. Wt: 111.1 g/mol
InChI Key: OJBNZAZUTPLWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound with the CAS Number: 99651-37-3 . It has a molecular weight of 111.1 and its IUPAC name is 1-methyl-1H-1,2,4-triazole-5-carbaldehyde . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for 1-methyl-1H-1,2,4-triazole-5-carbaldehyde is 1S/C4H5N3O/c1-7-4 (2-8)5-3-6-7/h2-3H,1H3 . The InChI key is OJBNZAZUTPLWDT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Methyl-1H-1,2,4-triazole-5-carbaldehyde has a molecular weight of 111.1 . It is a liquid at room temperature . The compound is stored at a temperature of 4°C .

Scientific Research Applications

    Pharmacology

    • Triazoles are nitrogenous heterocyclic compounds that are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
    • They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
    • The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and so on .

    Chemistry

    • 1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound with the CAS Number: 99651-37-3 .
    • It has a molecular weight of 111.1 and its InChI key is OJBNZAZUTPLWDT-UHFFFAOYSA-N .

    Synthesis of Nucleoside Analogue, Ribavirin

    • Methyl-1H-1,2,4-triazole-3-carboxylate, a related compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .
    • It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .
    • The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .

    Antioxidant Potential

    • Triazole derivatives have shown antioxidant potential .
    • Antioxidants are significant compounds which reduce or eliminate free radicals and thus protect the cells against oxidative injury .

    Binding Affinity with Cytochrome P 450 Proteins

    • Azole compounds, such as 1-methyl-1,2,4-triazole, are used for their binding affinity with various cytochrome P 450 (CYP) proteins .
    • Cytochrome P450 enzymes are essential for the metabolism of many medications and endogenous compounds .

    Mass Spectrometry Analysis

    • 1-Methyl-1H-1,2,4-triazole has been analyzed using mass spectrometry .
    • Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-7-4(2-8)5-3-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBNZAZUTPLWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545270
Record name 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-1,2,4-triazole-5-carbaldehyde

CAS RN

99651-37-3
Record name 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Reactant of Route 2
1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Reactant of Route 3
1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Reactant of Route 4
1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-methyl-1H-1,2,4-triazole-5-carbaldehyde

Citations

For This Compound
4
Citations
B Wang, D Chu, Y Feng, Y Shen… - Journal of Medicinal …, 2016 - ACS Publications
We discovered and developed a novel series of tetrahydropyridophthlazinones as poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitors. Lead optimization led to the identification of (…
Number of citations: 145 pubs.acs.org
GD Bowden, S Stotz, J Kinzler, C Geibel… - Journal of Medicinal …, 2021 - ACS Publications
Given the clinical potential of poly(ADP-ribose) polymerases (PARP) imaging for the detection and stratification of various cancers, the development of novel PARP imaging probes with …
Number of citations: 14 pubs.acs.org
X Liang, P Wu, Q Yang, Y Xie, C He, L Yin, Z Yin… - European Journal of …, 2021 - Elsevier
A high incidence of cancer has given rise to the development of more anti-tumor drugs. From 2015 to 2020, fifty-six new small-molecule anticancer drugs, divided into ten categories …
Number of citations: 30 www.sciencedirect.com
V Palve, CE Knezevic, DS Bejan, Y Luo, X Li… - Cell Chemical …, 2022 - cell.com
PARP inhibitors (PARPis) display single-agent anticancer activity in small cell lung cancer (SCLC) and other neuroendocrine tumors independent of BRCA1/2 mutations. Here, we …
Number of citations: 16 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.